N-(2-Aminophenyl)-N-methylmethanesulfonamide
Overview
Description
N-(2-Aminophenyl)-N-methylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features an aminophenyl group attached to a methylmethanesulfonamide moiety, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
N-(2-Aminophenyl)-N-methylmethanesulfonamide is a novel compound that primarily targets Histone Deacetylase (HDAC) enzymes . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial in cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound acts as an inhibitor of HDAC enzymes, specifically HDAC1 and HDAC2 . By inhibiting these enzymes, it disrupts the normal deacetylation process, leading to an accumulation of acetylated histones. This alteration in the acetylation status can lead to changes in gene expression, which can have various downstream effects, including the inhibition of cell proliferation .
Biochemical Pathways
The inhibition of HDACs affects multiple biochemical pathways. One key pathway is the cell cycle regulation . HDAC inhibitors have been shown to cause cell cycle arrest at the G1 or G2/M phase, leading to the inhibition of cell proliferation . Additionally, HDAC inhibitors can induce apoptosis , a form of programmed cell death, further contributing to their anti-proliferative effects .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to cross the blood-brain barrier
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation . This is achieved through the disruption of normal cell cycle progression and the induction of apoptosis . These effects have been observed in various cancer cell lines, suggesting potential anti-cancer applications for this compound .
Biochemical Analysis
Biochemical Properties
N-(2-Aminophenyl)-N-methylmethanesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound can alter gene expression patterns. This compound interacts with class I and class II HDACs, including HDAC1, HDAC2, and HDAC3 . The inhibition of these enzymes results in increased acetylation of histones, thereby promoting a more relaxed chromatin structure and enhancing gene transcription.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDACs by this compound leads to the upregulation of genes involved in cell cycle regulation, apoptosis, and differentiation . This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, it affects cellular metabolism by altering the expression of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the catalytic domain of HDACs, thereby inhibiting their enzymatic activity. This inhibition prevents the deacetylation of histone and non-histone proteins, leading to changes in chromatin structure and gene expression . The compound also interacts with other biomolecules, such as transcription factors and co-regulators, to modulate their activity. For example, it can enhance the binding of transcription factors to DNA, promoting the transcription of target genes involved in cell growth and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained inhibition of HDACs . Prolonged exposure to the compound may lead to adaptive cellular responses, such as the upregulation of compensatory pathways that counteract its inhibitory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits HDAC activity and induces beneficial effects, such as tumor growth suppression and improved metabolic function . At high doses, it may exhibit toxic or adverse effects, including hepatotoxicity and immunosuppression. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with HDACs. The inhibition of HDACs by this compound affects the acetylation status of histones and other proteins, thereby influencing various metabolic processes . For example, it can alter the expression of enzymes involved in glycolysis, fatty acid oxidation, and the tricarboxylic acid cycle. Additionally, this compound may interact with cofactors, such as nicotinamide adenine dinucleotide (NAD+), to modulate their activity and impact metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, such as chaperones and transporters, to facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with HDACs and other nuclear proteins . This nuclear localization is essential for its role in modulating chromatin structure and gene expression. Additionally, this compound may undergo post-translational modifications, such as phosphorylation or ubiquitination, that influence its targeting to specific nuclear compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-N-methylmethanesulfonamide typically involves the reaction of 2-aminophenylamine with methylmethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane (DCM)
- Temperature: Room temperature
- Reaction time: Several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-(2-Aminophenyl)-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminophenyl)benzamide
- N-(2-Aminophenyl)isoindole
- N-(2-Aminophenyl)benzothiazole
Uniqueness
N-(2-Aminophenyl)-N-methylmethanesulfonamide is unique due to its specific sulfonamide structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and enzyme inhibition profiles, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-(2-aminophenyl)-N-methylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-10(13(2,11)12)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMKIXADVWKELK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1N)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90536489 | |
Record name | N-(2-Aminophenyl)-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90536489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90140-21-9 | |
Record name | N-(2-Aminophenyl)-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90536489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-aminophenyl)-N-methylmethanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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